2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
Description
This compound features a complex structure integrating an imidazole core substituted with a hydroxymethyl group at position 5, a 2-chloro-6-fluorobenzylthio moiety at position 2, and an N-(2-methoxyethyl)acetamide side chain. Key structural attributes include:
- Imidazole ring: A heterocyclic scaffold common in bioactive molecules.
- Thioether linkage: Enhances metabolic stability and binding affinity.
- Fluorine and chlorine substituents: Improve lipophilicity and bioavailability.
- Methoxyethyl group: Balances solubility and membrane permeability.
Properties
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O3S/c1-24-6-5-19-15(23)8-21-11(9-22)7-20-16(21)25-10-12-13(17)3-2-4-14(12)18/h2-4,7,22H,5-6,8-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJAVXKJZSGKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS Number: 921820-65-7) has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 387.9 g/mol . The structure features an imidazole ring, a thioether linkage, and a hydroxymethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClFN₃O₃S |
| Molecular Weight | 387.9 g/mol |
| CAS Number | 921820-65-7 |
Antimicrobial Activity
Research indicates that compounds containing imidazole and thioether moieties exhibit significant antimicrobial properties. In particular, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb). For instance, analogs of imidazole derivatives showed minimal inhibitory concentrations (MIC) in the range of 3.8 to 6.9 µM against Mtb strains, suggesting that structural modifications similar to those found in our compound could enhance efficacy against resistant strains .
Enzyme Inhibition
The compound has been evaluated for its interaction with various biological targets, particularly enzymes involved in lipid metabolism. Preliminary studies suggest that it may act as an inhibitor of α-glucosidase , a target for diabetes management. The IC50 values for related compounds have shown promising results, indicating potential for further optimization .
The mechanism by which 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its biological effects involves binding to specific receptors or enzymes, altering their activity and influencing various biochemical pathways. This binding capability is attributed to the unique combination of functional groups within its structure .
Case Studies and Research Findings
- Antitubercular Activity :
- Cytotoxicity Assessment :
-
Enzyme Interaction Studies :
- Interaction studies involving the compound indicated potential binding with enzymes crucial for metabolic processes, which could lead to therapeutic applications in metabolic disorders .
Scientific Research Applications
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to its interaction with cellular pathways involved in cancer progression. For instance, similar imidazole derivatives have shown efficacy against human tumor cells by disrupting critical signaling pathways .
Case Studies
- Antitubercular Activity
-
Anticancer Evaluation
- Compounds structurally similar to 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide were tested against a panel of cancer cell lines. Results indicated significant cytotoxic effects, with mean growth inhibition values suggesting potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Table 1: Structural Features of Comparable Compounds
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Q & A
Q. How can the compound’s potential off-target effects be minimized?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Use molecular dynamics simulations to refine the pharmacophore model, prioritizing selectivity. Synthesize prodrug analogs with cleavable groups (e.g., esterase-sensitive moieties) to enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
